Bremelanotide

Übersicht

Beschreibung

Bremelanotide is a synthetic peptide that acts as a melanocortin receptor agonist. It is primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women. This compound is known for its ability to activate melanocortin receptors, which play a significant role in sexual arousal and desire .

Vorbereitungsmethoden

Bremelanotide wird unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert. Die Synthese beinhaltet die schrittweise Zugabe geschützter Aminosäuren zu einem festen Harz, gefolgt von Entschützung und Cyclisierung, um die endgültige Peptidstruktur zu bilden. Der Prozess umfasst die Verwendung verschiedener Reagenzien wie Fmoc-geschützter Aminosäuren, Kupplungsmittel wie HOBt und DIC und Entschützungsmittel wie Piperidin .

Für die industrielle Produktion wird häufig ein Fest-Flüssig-Phasensyntheseverfahren eingesetzt. Dieses Verfahren beinhaltet die Synthese von Dipeptidfragmenten in der Flüssigphase und deren Kupplung an ein festes Harz. Das Endprodukt wird durch Cyclisierungs- und Reinigungsschritte erhalten, die eine hohe Reinheit und Ausbeute gewährleisten .

Analyse Chemischer Reaktionen

Degradation Pathways

Bremelanotide undergoes hydrolysis and oxidation under specific conditions:

Hydrolytic Degradation

- Primary Mechanism : Cleavage of amide bonds in aqueous environments, producing linear peptides and amino acids .

- Accelerated by : High temperature (>40°C) and extreme pH (<3 or >9) .

- Metabolites : Identified fragments include Ac-Nle-Asp-His and D-Phe-Arg-Trp-Lys-OH .

Oxidative Degradation

- Susceptible Residues : Tryptophan (Trp) and histidine (His) undergo oxidation in the presence of strong oxidants .

- Products : N-formylkynurenine (Trp oxidation) and 2-oxo-histidine .

Physical Stability

Chemical Stability

- pH Sensitivity : Stable at pH 4–7 (optimal for subcutaneous formulation) .

- Thermal Decomposition : Degrades at >230°C, releasing CO₂ and NH₃ .

Metabolic Reactions

In vivo, this compound is metabolized via hydrolysis by plasma peptidases :

- Half-life : 2.7 hours (subcutaneous administration) .

- Excretion : 64.8% renal (unchanged peptide fragments), 22.8% fecal .

Compatibility and Incompatibilities

| Category | Compatible | Incompatible | Source |

|---|---|---|---|

| Solvents | Water, DMSO, methanol | Acetone, acetonitrile | |

| Excipients | Glycerin, HSA/BSA | Strong oxidants (e.g., H₂O₂) |

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Treatment of Hypoactive Sexual Desire Disorder

Clinical Efficacy:

Bremelanotide has been evaluated extensively in clinical trials for its efficacy in treating HSDD. The pivotal RECONNECT trials (Phase 3) demonstrated that this compound significantly improved sexual desire and reduced distress related to low sexual desire in premenopausal women. In these trials, participants receiving this compound reported statistically significant increases in Female Sexual Function Index-desire domain scores compared to placebo groups. The results indicated an average increase of 0.35 points (P<.001) across integrated studies, highlighting its effectiveness .

Safety Profile:

The safety profile of this compound was deemed favorable, with most treatment-emergent adverse events being mild to moderate in intensity. Common side effects included nausea, flushing, and headache, occurring in over 10% of participants . The long-term safety and efficacy were further confirmed in a 52-week open-label extension study, where sustained improvements in sexual desire were reported .

Potential Applications Beyond HSDD

Combination Therapy for Erectile Dysfunction:

Recent developments have explored the use of this compound in combination with phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction (ED). A Phase 2 study was initiated to evaluate this combination therapy, particularly for patients who did not respond to PDE5 inhibitor monotherapy. The rationale behind this approach is that this compound may provide synergistic effects when combined with these traditional ED treatments .

Mechanism of Action:

This compound operates through the activation of melanocortin receptors, which are implicated in various physiological processes including sexual arousal. By modulating these pathways, this compound can enhance sexual desire and arousal mechanisms that are often dysregulated in individuals with HSDD .

Case Study: Recalcitrant Priapism

A notable case study reported severe adverse effects associated with this compound, including recalcitrant priapism and tachycardia. This highlights the importance of monitoring patients for potential complications during treatment . Such findings underscore the necessity for further research into the safety parameters and risk management when prescribing this compound.

Data Summary Table

| Application | Population | Efficacy Results | Common Side Effects |

|---|---|---|---|

| Treatment of HSDD | Premenopausal women | Increase in sexual desire scores (0.35 points) | Nausea, flushing, headache |

| Combination therapy for ED | ED patients non-responsive to PDE5i | Under investigation | Not yet established |

| Long-term safety | Participants from RECONNECT trials | Sustained improvements over 52 weeks | Mild to moderate adverse events |

Wirkmechanismus

Bremelanotide exerts its effects by activating melanocortin receptors, specifically the MC1R, MC3R, MC4R, and MC5R subtypes. These receptors are involved in various physiological processes, including sexual arousal, appetite regulation, and energy homeostasis. The activation of these receptors leads to the release of neurotransmitters like dopamine, which play a crucial role in sexual desire and arousal .

Vergleich Mit ähnlichen Verbindungen

Bremelanotide ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Wirkung auf Melanocortin-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:

Flibanserin: Ein zentral wirksames Mittel zur Behandlung der Hypoaktiven Sexualdesire-Störung. Im Gegensatz zu this compound wirkt Flibanserin auf Serotonin-Rezeptoren.

Melanotan II: Ein weiterer Melanocortin-Rezeptoragonist, der hauptsächlich für seine Bräunungseffekte eingesetzt wird. .

Die Einzigartigkeit von this compound liegt in seiner gezielten Wirkung auf Melanocortin-Rezeptoren, was es zu einer effektiveren und spezifischeren Behandlung der Hypoaktiven Sexualdesire-Störung macht.

Biologische Aktivität

Bremelanotide, a cyclic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone, has garnered attention for its role in enhancing sexual desire and addressing hypoactive sexual desire disorder (HSDD) in premenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound primarily acts as an agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is implicated in various physiological functions including appetite regulation and sexual behavior. The modulation of these receptors influences neurotransmitter pathways associated with sexual arousal and desire. Specifically, this compound is believed to enhance excitatory pathways while inhibiting those that lead to sexual inhibition, thus improving sexual responsiveness and desire in women with HSDD .

Study Overview

This compound's efficacy was evaluated through two pivotal phase 3 clinical trials (RECONNECT studies), which included 1,267 premenopausal women diagnosed with HSDD. Participants were randomized to receive either this compound (1.75 mg subcutaneously) or a placebo over a 24-week period. The primary endpoints were measured using the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale (FSDS) .

Results Summary

The results from both studies demonstrated statistically significant improvements in sexual desire and reductions in distress associated with low sexual desire:

| Study | Change in FSFI-D | P-Value | Change in FSDS-DAO | P-Value |

|---|---|---|---|---|

| Study 301 | 0.30 | <0.001 | -0.37 | <0.001 |

| Study 302 | 0.42 | <0.001 | -0.29 | 0.005 |

| Integrated Studies | 0.35 | <0.001 | -0.33 | <0.001 |

These findings indicate that this compound significantly enhances sexual desire compared to placebo, with responder rates of approximately 58% for this compound versus 36% for placebo .

Safety Profile

This compound was generally well-tolerated among participants, although some adverse effects were noted:

- Nausea : 40%

- Flushing : 21%

- Headache : 12%

Most adverse events were mild to moderate in intensity, indicating a favorable safety profile for long-term use .

Long-Term Efficacy

In an open-label extension of the RECONNECT studies lasting up to 76 weeks, patients continued to experience sustained improvements in sexual desire and reductions in distress, reinforcing the long-term efficacy of this compound . The changes observed in FSFI-D scores were greater than the minimal clinically important difference of +0.6, indicating meaningful clinical benefits over time .

Case Studies and Additional Research Findings

Several case studies have further elucidated the role of this compound in clinical practice:

- Case Study A : A 39-year-old woman with a history of HSDD reported significant improvements in sexual satisfaction and frequency of sexual activity after initiating this compound treatment.

- Case Study B : Another participant noted a marked reduction in anxiety related to sexual performance after consistent use of this compound over six months.

These anecdotal reports align with clinical trial findings, suggesting that this compound not only improves physiological responses but also enhances psychological well-being related to sexual health.

Eigenschaften

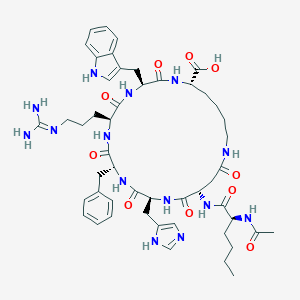

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHBJDQSGDNCIV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893711 | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

189691-06-3 | |

| Record name | Bremelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.